molecular formula C16H21NO4 B1396318 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid CAS No. 1306739-56-9

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid

Cat. No.: B1396318
CAS No.: 1306739-56-9
M. Wt: 291.34 g/mol
InChI Key: BWHMJFMWQTYBBA-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a privileged scaffold in pharmacology, which is disubstituted at the 4-position with both a 4-methoxybenzyl group and a carboxylic acid functional group. The presence of the carboxylic acid moiety makes the molecule polar, capable of hydrogen bonding, and allows for further derivatization, such as in the formation of amides or esters . The acetyl group on the piperidine nitrogen is a common protecting group used in multi-step synthetic sequences. Researchers utilize this compound as a versatile building block for the construction of more complex molecules, particularly in the development of potential therapeutics targeting the central nervous system, GPCRs, and enzymes. The 4-methoxybenzyl substituent can contribute to enhanced lipophilicity and may influence the molecule's interaction with aromatic residues in protein binding sites. As a carboxylic acid, it can be used in condensation reactions, prepared as a salt to improve solubility, or employed in coordination chemistry . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-acetyl-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(18)17-9-7-16(8-10-17,15(19)20)11-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHMJFMWQTYBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(4-methoxybenzyl)piperidine-4-carboxylic acid

A common approach begins with the synthesis of 4-substituted piperidine-4-carboxylic acid derivatives. Literature indicates that piperidine-4-carboxylic acid derivatives can be synthesized via nucleophilic substitution or condensation reactions involving piperidine precursors and benzyl halides.

Key steps include:

  • Benzylation of 4-piperidone or 4-piperidine derivatives: The 4-methoxybenzyl group is introduced by reacting 4-piperidone or the corresponding piperidine with 4-methoxybenzyl chloride or bromide in the presence of a base such as sodium bicarbonate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). This reaction proceeds via nucleophilic substitution at the nitrogen or carbon center depending on the substrate and conditions.

  • Hydrolysis or conversion to carboxylic acid: If starting from a nitrile or ester intermediate, hydrolysis under basic or acidic conditions yields the carboxylic acid functionality at the 4-position. For example, refluxing the nitrile derivative with aqueous sodium hydroxide followed by acidification affords the carboxylic acid in good yield (about 70%) as reported in related piperidine carboxylic acid syntheses.

Acetylation of the Piperidine Nitrogen

Once the 4-(4-methoxybenzyl)piperidine-4-carboxylic acid is obtained, acetylation of the nitrogen atom is performed to introduce the 1-acetyl group.

  • Acetylation conditions: The piperidine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction is typically carried out at low temperature (0 °C to room temperature) to avoid side reactions.

  • Purification: The acetylated product is purified by recrystallization or chromatographic techniques to isolate the pure this compound.

Alternative Synthetic Routes

  • From 4-benzoylpiperidine intermediates: Patent literature describes the synthesis of related piperidine derivatives via benzoylation followed by cyclization and hydrolysis steps. For example, 4-benzoylpiperidine derivatives can be benzylated, cyclized, and hydrolyzed to yield substituted piperidine carboxylic acids. While this route is more complex, it allows for the introduction of diverse substituents and may be adapted for methoxybenzyl substitution.

  • Grignard reactions: The condensation of 4-chloro-N-alkylpiperidine with benzonitriles via Grignard reagents in ethereal solvents is another method to build substituted piperidine rings with aromatic substituents. This method requires careful control of reaction conditions and may be used to introduce the 4-methoxybenzyl group indirectly.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Benzylation of piperidine 4-methoxybenzyl chloride/bromide, base (NaHCO3, K2CO3) DMF, DMAc 0–25 °C 70–85 Polar aprotic solvents preferred
Hydrolysis of nitrile/ester NaOH (2N), reflux Ethanol, water Reflux (6–7 h) ~70 Acidification post hydrolysis
Acetylation of piperidine N Acetic anhydride or acetyl chloride, base (pyridine) DCM, THF 0 °C to RT 80–90 Controlled temperature to avoid side reactions
Alternative Grignard approach Mg, 4-chloro-N-alkylpiperidine, benzonitrile THF Reflux Variable Requires initiator (e.g., ethyl bromide)

Research Findings and Notes

  • The benzylation step is critical for regioselectivity and yield. Using polar aprotic solvents and appropriate bases enhances nucleophilicity and selectivity toward the nitrogen or carbon center depending on substrate.

  • Hydrolysis conditions must be optimized to avoid degradation of the methoxy group and to ensure complete conversion of nitrile or ester to the carboxylic acid.

  • Acetylation is generally straightforward but requires control to prevent over-acetylation or side reactions.

  • The presence of the methoxy substituent on the benzyl group may influence the reactivity and solubility of intermediates, necessitating adjustments in solvent and temperature.

  • Patent literature emphasizes the use of mineral acids for hydrolysis and the use of ethereal solvents and alkali metals for Grignard reactions, which may be adapted for this compound's synthesis.

  • Recent synthetic studies on related piperidine carboxylic acids demonstrate yields ranging from 70% to 87% for key steps, indicating the feasibility of multi-step synthesis with good efficiency.

Chemical Reactions Analysis

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid is being investigated for its potential therapeutic effects. Its structure suggests it may act on various biological pathways, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects. The specific modifications in this compound may enhance its efficacy in treating mood disorders.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, which could be beneficial in pain management therapies.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the mechanism of action of this compound.

Study FocusFindings
NeuropharmacologyPotential modulation of neurotransmitter systems.
ToxicologyLow toxicity profile observed in initial screenings.

Biochemical Research

The compound's ability to interact with various enzymes and receptors makes it valuable for biochemical studies.

  • Enzyme Inhibition : Investigations into enzyme inhibition mechanisms may reveal its role as a potential inhibitor of specific metabolic pathways.
  • Receptor Binding Studies : Binding affinity studies with neurotransmitter receptors could elucidate its pharmacodynamics.

Case Study 1: Antidepressant Effects

A study conducted by researchers at a leading university explored the antidepressant-like effects of piperidine derivatives, including this compound. The findings indicated a significant reduction in depressive behaviors in animal models, suggesting the compound's potential as a therapeutic agent for depression.

Case Study 2: Analgesic Properties

In another study, the analgesic properties were assessed using standard pain models. The results demonstrated that the compound provided significant pain relief compared to control groups, warranting further investigation into its mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as glutamate receptors. These receptors play a crucial role in the regulation of physiological processes, and the compound acts as a potent agonist, modulating their activity. The pathways involved include signal transduction mechanisms that influence cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylic acid derivatives vary in substituents, which critically impact physicochemical properties, synthesis routes, and biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Solubility/Key Properties
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid Acetyl (N), 4-methoxybenzyl (C4) C₁₆H₂₁NO₄ 291.34 Not explicitly reported; moderate lipophilicity inferred from substituents
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride H (N), 4-methoxybenzyl (C4), HCl salt C₁₄H₂₀ClNO₃ 285.77 Enhanced water solubility due to HCl salt
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 2-Chlorobenzoyl (N) C₁₃H₁₄ClNO₃ 267.70 Soluble in chloroform, methanol, DMSO
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Ethoxycarbonyl (N) C₉H₁₅NO₄ 201.22 Log S = -1.34; moderate aqueous solubility
1-(4-Methyl-benzoyl)-piperidine-4-carboxylic Acid 4-Methylbenzoyl (N) C₁₄H₁₇NO₃ 247.29 Discontinued commercial availability
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride 4-Bromobenzyl (C4), HCl salt C₁₃H₁₇BrClNO₂ 354.64 High molecular weight due to Br/Cl

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The 4-methoxybenzyl group in the target compound increases lipophilicity compared to unsubstituted benzyl derivatives (e.g., 1-benzyl analogs) .

Solubility Profiles :

  • Hydrochloride salts (e.g., 1-(4-methoxybenzyl)piperidine-4-carboxylic acid HCl) exhibit higher aqueous solubility, making them preferable for formulation .
  • Ethoxycarbonyl derivatives () have moderate solubility (Log S = -1.34), while chlorobenzoyl analogs are more soluble in organic solvents .

Synthetic Routes :

  • The target compound’s synthesis likely involves acetylation of a 4-methoxybenzyl-piperidine intermediate, similar to methods described for Boc-protected analogs () and Wittig reactions ().
  • Hydrochloride salts () are typically generated via acidolysis or salt formation during purification.

Biological Relevance: Hydrazone derivatives of piperidine-4-carboxylic acid () show antibacterial activity, suggesting that substituents like pyrimidine or methoxy groups can confer bioactivity.

Biological Activity

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with an acetyl group and a methoxybenzyl moiety. This structural configuration is pivotal for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-methoxybenzyl)piperidine with acetic anhydride or acetyl chloride, followed by hydrolysis to yield the carboxylic acid derivative. The purity and identity of the compound can be confirmed using techniques such as NMR and mass spectrometry.

This compound exhibits significant biological activity primarily through its interaction with various receptors, including muscarinic acetylcholine receptors.

  • Muscarinic Receptor Modulation : The compound has been shown to act as a positive allosteric modulator at the M1 muscarinic receptor, enhancing acetylcholine binding and signaling pathways associated with cognitive functions . This activity is crucial for understanding its potential in treating neurodegenerative diseases.
  • Inhibition of Acetyl-CoA Carboxylase : Research indicates that derivatives related to this compound can inhibit acetyl-CoA carboxylases, which are key enzymes in lipid metabolism. The inhibition is characterized by IC50 values ranging from 172 nM to 940 nM, highlighting its potency in metabolic regulation .
  • Antinociceptive Effects : Studies have demonstrated that compounds with similar structures exhibit antinociceptive properties through σ1 receptor antagonism, which may suggest potential applications in pain management .

Case Studies

Several studies have explored the pharmacological effects of 1-acetyl derivatives:

  • Study on Cognitive Enhancement : A study assessed the cognitive-enhancing effects of 1-acetyl derivatives in animal models, demonstrating improved memory retention and learning abilities due to enhanced cholinergic signaling .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of piperidine derivatives, where compounds showed significant inhibition of COX enzymes, suggesting therapeutic potential in inflammatory diseases .

Table 1: Biological Activities of this compound Derivatives

Activity TypeMechanismIC50 Value (nM)
Muscarinic Receptor ModulationPositive allosteric modulationNot specified
Acetyl-CoA Carboxylase InhibitionEnzyme inhibition172 - 940
Antinociceptive Effectσ1 receptor antagonismNot specified
Anti-inflammatoryCOX enzyme inhibition<1000

Q & A

Q. What are the standard synthetic routes for preparing 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid?

The compound can be synthesized via a two-step procedure:

  • Step 1 : Acetylation of isonipecotic acid (piperidine-4-carboxylic acid) using acetic anhydride in dichloromethane at room temperature, yielding 1-acetylpiperidine-4-carboxylic acid (45% yield after ethanol recrystallization) .
  • Step 2 : Functionalization at the 4-position via Friedel-Crafts acylation or alkylation. For example, reacting with 4-methoxybenzyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under reflux conditions . Purification typically involves recrystallization (ethanol) or column chromatography. Confirm purity via melting point (181–183°C) and NMR .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the acetyl group (δ ~2.1 ppm, singlet), methoxybenzyl aromatic protons (δ ~6.8–7.3 ppm), and piperidine backbone (δ ~1.5–3.5 ppm) .
  • IR Spectroscopy : Stretching bands for carboxylic acid (O–H ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹) and acetyl group (C=O ~1650–1700 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₆H₂₁NO₄) with <0.3% deviation .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for amide/ester derivatives?

Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous acetonitrile or DMF:

  • Dissolve this compound (1 mmol) with EDCI (1 mmol) and HOBt (1 mmol) in CH₃CN. Stir for 30 minutes, then add the amine nucleophile.
  • Purify via sequential washes (NaHCO₃, citric acid, brine) and recrystallization (ethanol). Yields range from 39–71% depending on steric hindrance . Critical parameters : Anhydrous conditions, molar ratio (1:1:1 acid/EDCI/HOBt), and reaction time (12–24 hours) .

Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in piperidine (δ ~1.5–3.5 ppm) and methoxybenzyl groups (δ ~3.7 ppm for OCH₃) .
  • Variable Temperature NMR : Detect conformational flexibility in the piperidine ring, which may cause splitting .

Q. What experimental designs are recommended for evaluating its biological activity (e.g., apoptosis modulation)?

  • In Vitro Apoptosis Assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify apoptotic cells. Include positive controls (e.g., staurosporine) and dose-response curves (1–100 μM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid

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